molecular formula C8H8N2S B11794110 4-Methyl-6-(methylthio)nicotinonitrile

4-Methyl-6-(methylthio)nicotinonitrile

Cat. No.: B11794110
M. Wt: 164.23 g/mol
InChI Key: KYBZQACOGYKUDD-UHFFFAOYSA-N
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Description

4-Methyl-6-(methylthio)nicotinonitrile is a heterocyclic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of a methyl group at the 4-position and a methylthio group at the 6-position on the nicotinonitrile ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(methylthio)nicotinonitrile can be achieved through multicomponent reactions involving the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . One common method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in ethanol at room temperature, followed by regioselective alkylation with alkyl halides .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar multicomponent reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(methylthio)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-6-(methylthio)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-6-(methylthio)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine, thereby affecting neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-(methylthio)nicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

4-methyl-6-methylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2S/c1-6-3-8(11-2)10-5-7(6)4-9/h3,5H,1-2H3

InChI Key

KYBZQACOGYKUDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C#N)SC

Origin of Product

United States

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